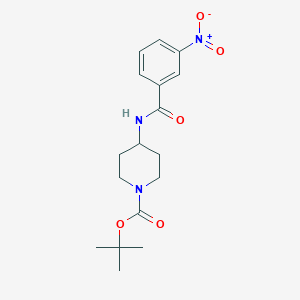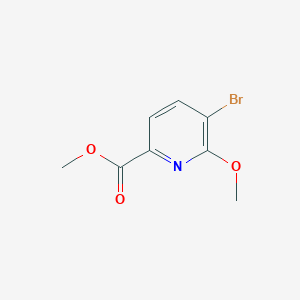
tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate
Vue d'ensemble
Description
The compound tert-Butyl 4-(3-nitrobenzamido)piperidine-1-carboxylate is a chemical intermediate that can be utilized in the synthesis of various biologically active molecules. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and characterization of structurally related piperidine derivatives, which can be informative for understanding the properties and potential synthetic routes for this compound.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions, starting from commercially available materials. For example, the synthesis of a related compound, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, was achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4% . Similarly, the synthesis of tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was performed using a low-cost amination process . These methods could potentially be adapted for the synthesis of this compound by incorporating the appropriate nitrobenzamido moiety at the relevant step.
Molecular Structure Analysis
The molecular structures of synthesized piperidine derivatives are often confirmed using techniques such as NMR, MS, and FT-IR . X-ray diffraction studies provide detailed insights into the crystal structure, which can be compared with computational models obtained through density functional theory (DFT) calculations . These analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
Piperidine derivatives can participate in various chemical reactions, serving as intermediates for the synthesis of biologically active compounds. For instance, tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an intermediate in the synthesis of crizotinib . The reactivity of the tert-butyl piperidine-1-carboxylate moiety can be exploited to introduce different functional groups, such as oxadiazolyl or bromopyridinyl groups , which suggests that similar strategies could be used to synthesize this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as melting points, solubility, and stability, can be inferred from their structural analogs. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoxy-benzoate achieved a total yield of 70.6%, and its melting point was consistent with literature values, indicating a pure compound . Computational studies, including molecular electrostatic potential (MEP) and frontier molecular orbital (FMO) analyses, provide additional insights into the electronic properties of these compounds . These studies are essential for predicting the reactivity and interactions of the compounds with biological targets.
Applications De Recherche Scientifique
Synthesis and Intermediate Role in Anticancer Drugs
- tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a closely related compound, is a key intermediate for small molecule anticancer drugs. The study outlined a high-yield synthetic method and its potential in developing anticancer therapeutics that target the PI3K/AKT/mTOR pathway, crucial in cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).
Applications in Biologically Active Compounds
- tert-Butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, another similar compound, is important in the synthesis of biologically active compounds like crizotinib (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
Key Intermediate in Vandetanib Synthesis
- tert-Butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate serves as a key intermediate in the synthesis of Vandetanib, a medication used for certain types of cancer (Wang, Wang, Tang, & Xu, 2015).
Role in Molecular Structure and Stability Studies
- Studies of tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate, which is structurally related, involved molecular structure analysis using density functional theory, indicating its significance in understanding molecular stability and conformations (Yang, Cai, Chen, Shi, Huang, Chai, & Zhao, 2021).
Synthesis of Piperidine Derivatives
- Research on tert-butyl 4-oxopiperidine-1-carboxylate, another analogue, focused on synthesizing piperidine derivatives, which are valuable in medicinal chemistry (Moskalenko & Boev, 2014).
Safety and Hazards
According to the safety data sheet, if inhaled or if it comes into contact with skin or eyes, it is recommended to remove the person to fresh air, rinse the skin or eyes with water, and seek medical attention if necessary . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
Mécanisme D'action
Target of Action
This compound is primarily used for research and development , and its specific targets in biological systems are still under investigation.
Result of Action
As the compound is primarily used for research and development , its effects are likely to be subject-specific and dependent on the experimental conditions.
Propriétés
IUPAC Name |
tert-butyl 4-[(3-nitrobenzoyl)amino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)19-9-7-13(8-10-19)18-15(21)12-5-4-6-14(11-12)20(23)24/h4-6,11,13H,7-10H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUGYASNBHHQBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501163406 | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1233952-09-4 | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[(3-nitrobenzoyl)amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501163406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1,2-Dichloro-4-[(3,4-dichlorophenyl)methyl]-3-methylbenzene](/img/structure/B3027013.png)

![6-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3027016.png)





![3,3-Difluoro-1-oxa-8-azaspiro[4.5]decane](/img/structure/B3027027.png)



